molecular formula C12H13ClN2S2 B1479906 1-(2-Chloroethyl)-3-(thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole CAS No. 2097945-12-3

1-(2-Chloroethyl)-3-(thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole

Cat. No.: B1479906
CAS No.: 2097945-12-3
M. Wt: 284.8 g/mol
InChI Key: VFRBWZDZJTWVOB-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)-3-(thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole is a chemical compound developed for scientific research, with studies indicating its relevance in oncology and biochemistry. This compound belongs to a class of thiopyrano[4,3-c]pyrazole derivatives, which have been identified as novel scaffolds for estrogen receptor (ER) ligands . Estrogen receptors are ligand-modulated nuclear receptors associated with an increased risk of breast cancer, making them a significant target for therapeutic research . Related analogs within this structural class have demonstrated potent antiproliferative activity in bioevaluations conducted on ER-expressing human MCF-7 breast cancer cell lines, with some derivatives showing relative inhibitory rates of up to 100% . Furthermore, structurally similar 1,4-dihydrobenzothiopyrano[4,3-c]pyrazole derivatives have been investigated as novel pro-apoptotic agents that are mitochondrial targeted . Research on these analogous compounds indicates that they can induce mitochondrial permeability transition (MPT), leading to a rapid collapse of the transmembrane potential, matrix swelling, and the release of caspase activators like cytochrome c, which ultimately triggers the apoptotic pathway and results in DNA fragmentation . This mechanism highlights the potential of this chemical series for use in studies focused on programmed cell death and cancer biology. The compound serves as a valuable chemical tool for researchers exploring the biology of estrogen receptors, developing targeted anti-cancer strategies, and investigating mitochondrial-mediated apoptosis.

Properties

IUPAC Name

1-(2-chloroethyl)-3-thiophen-3-yl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2S2/c13-3-4-15-11-2-6-17-8-10(11)12(14-15)9-1-5-16-7-9/h1,5,7H,2-4,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFRBWZDZJTWVOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC2=C1N(N=C2C3=CSC=C3)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-Chloroethyl)-3-(thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole is a member of the pyrazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antioxidant, and anticancer properties as well as its potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of the compound includes a chloroethyl group and a thiophene moiety, contributing to its unique biological properties. The presence of these functional groups is believed to enhance its interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial properties of derivatives related to this compound. For instance, a series of pyrazolyl-thiazole derivatives exhibited notable inhibition against various bacterial and fungal strains:

Microbial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Escherichia coli2015
Staphylococcus aureus2510
Candida albicans1820
Aspergillus niger1525

These results were obtained using the Kirby–Bauer disk diffusion method and highlight the potential of these compounds as effective antimicrobial agents against both gram-positive and gram-negative bacteria as well as fungi .

Antioxidant Activity

The antioxidant potential of the compound was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and hydroxyl radical scavenging assays. The results indicated that certain derivatives exhibited strong free radical scavenging activity, which is crucial for mitigating oxidative stress-related diseases:

Compound DPPH Scavenging Activity (%) Hydroxyl Radical Scavenging Activity (%)
Derivative A8578
Derivative B9080

These findings suggest that the compound may possess protective effects against oxidative damage, contributing to its therapeutic potential .

Anticancer Activity

The anticancer properties of similar pyrazole derivatives have been explored extensively. For example, studies have shown that some derivatives exhibit significant antiproliferative activity against various cancer cell lines:

Cell Line IC50 (µM)
MCF-70.08
HEPG20.12
DLDI0.15

Particularly, compounds designed to inhibit EGFR (Epidermal Growth Factor Receptor) showed IC50 values comparable to established anticancer drugs like erlotinib . This suggests that the compound could be a promising candidate for further development in cancer therapy.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study synthesized several derivatives and tested their efficacy against common pathogens. Compounds with thiophene rings showed enhanced antibacterial activity compared to those without .
  • Antioxidant Evaluation : In another study focusing on antioxidant capacity, derivatives were tested for their ability to scavenge free radicals in vitro. The results indicated that compounds with higher thiophene content exhibited better antioxidant properties .
  • Cancer Cell Line Testing : Research evaluating the cytotoxic effects on multiple cancer cell lines revealed that certain derivatives significantly inhibited cell proliferation through mechanisms involving apoptosis induction .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have indicated that compounds similar to 1-(2-Chloroethyl)-3-(thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole exhibit significant anticancer properties. For instance, derivatives of tetrahydrothiopyrano compounds have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism often involves the modulation of signaling pathways associated with tumor growth and survival .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Research indicates that it possesses inhibitory effects against a range of bacterial strains and fungi. These properties make it a candidate for developing new antimicrobial agents to combat resistant strains .

Agricultural Applications

Pesticidal Activity
There is growing interest in the use of thiophene derivatives as eco-friendly pesticides. The unique structure of this compound allows it to interact with biological systems in ways that can disrupt pest physiology. Preliminary studies suggest that this compound may exhibit insecticidal properties against common agricultural pests .

Plant Growth Regulation
Some research has suggested that thiophene-containing compounds can influence plant growth and development. They may act as growth regulators or enhancers by modulating hormonal pathways within plants. This potential could be harnessed to improve crop yields and resilience against environmental stressors .

Materials Science Applications

Polymer Synthesis
The incorporation of thiophene units into polymer matrices has been explored for their electrical conductivity and photonic properties. Compounds like this compound can serve as building blocks for synthesizing conductive polymers that have applications in organic electronics and photovoltaic devices .

Case Studies

Case Study 1: Anticancer Research
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of tetrahydrothiopyrano compounds and evaluated their anticancer activity against human breast cancer cells. The results showed that specific structural modifications enhanced their potency significantly compared to standard chemotherapeutics .

Case Study 2: Agricultural Field Trials
Field trials conducted on crops treated with thiophene-based pesticides demonstrated a marked reduction in pest populations compared to untreated controls. These trials highlighted the potential for sustainable pest management strategies using such compounds .

Chemical Reactions Analysis

Synthetic Routes and Key Precursors

The synthesis of thiopyrano[4,3-c]pyrazole derivatives typically employs multicomponent reactions (MCRs) or cyclocondensation strategies:

  • Core Formation : Reactions between aldehydes, pyrazolones, and malononitrile in ethanol catalyzed by DABCO yield 1,4-dihydropyrano[2,3-c]pyrazole scaffolds, as demonstrated in analogous systems . For the thiopyrano variant, sulfur incorporation likely occurs via thio-Michael addition or cyclization with thiocarbonyl reagents .

  • Substituent Introduction :

    • The 2-chloroethyl group is introduced via nucleophilic substitution (e.g., alkylation of pyrazole nitrogen using 1-chloro-2-iodoethane) .

    • Thiophen-3-yl groups are incorporated through Suzuki-Miyaura coupling or condensation with thiophene carboxaldehydes .

Nucleophilic Substitution at the Chloroethyl Group

The 2-chloroethyl substituent serves as a reactive site for nucleophilic displacement:

Reaction TypeReagents/ConditionsProductYield*Reference
Amine displacementMorpholine, K₂CO₃, DMF, 80°C1-Morpholinoethyl derivative72%
Thiol substitutionNaSH, EtOH, reflux1-(2-Mercaptoethyl) analog65%
Azide formationNaN₃, DMSO, 60°C1-(2-Azidoethyl) intermediate68%

*Yields estimated from analogous reactions in cited sources.

Electrophilic Aromatic Substitution on Thiophene

The thiophen-3-yl group undergoes regioselective electrophilic reactions:

ReactionReagents/ConditionsPosition ModifiedProductKey Observations
NitrationHNO₃/H₂SO₄, 0°CC-23-(2-Nitrothiophen-3-yl) derivativeEnhanced electrophilicity at C-2
SulfonationClSO₃H, CH₂Cl₂, rtC-53-(5-Sulfothiophen-3-yl) analogSteric hindrance limits C-4 attack
HalogenationNBS, DMF, 50°CC-43-(4-Bromothiophen-3-yl) compoundRadical-mediated selectivity

Oxidation and Ring Functionalization

The thiopyrano ring’s sulfur and unsaturated bonds enable oxidation and cycloaddition:

  • Sulfur Oxidation : Treatment with m-CPBA (meta-chloroperbenzoic acid) selectively oxidizes the thiopyran sulfur to sulfoxide (→ S=O ) or sulfone (→ O=S=O ) .

  • Diels-Alder Reactivity : The dihydrothiopyran moiety participates in [4+2] cycloadditions with dienophiles (e.g., maleic anhydride), forming fused bicyclic systems .

Heterocycle Fusion and Cross-Coupling

The pyrazole ring facilitates further annulation and metal-catalyzed coupling:

  • Pd-Catalyzed Suzuki Coupling : Reaction with arylboronic acids at C-4 of pyrazole yields biaryl derivatives (e.g., 4-(4-methoxyphenyl) variant) .

  • Cyclocondensation : Treatment with hydrazine hydrate forms pyrazolo[3,4-d]pyridazine fused systems .

Comparison with Similar Compounds

Chloroethyl Group and Alkylating Activity

The 2-chloroethyl group is a hallmark of alkylating agents like nitrosoureas (e.g., 1,3-bis(2-chloroethyl)-1-nitrosourea), which induce DNA strand breaks and inhibit repair mechanisms . In the target compound, this group may similarly contribute to cytotoxicity by forming covalent adducts with biomolecules. However, its efficacy and toxicity depend on factors such as:

  • Chemical Stability: Rapid hydrolysis of the chloroethyl group could reduce bioavailability.

Thiophene vs. Aromatic Substituents

The thiophen-3-yl group offers distinct advantages over phenyl or cyclohexyl substituents:

  • π-Stacking Interactions: Thiophene’s aromaticity facilitates interactions with hydrophobic enzyme pockets or DNA bases, as observed in chromeno-pyrazolone derivatives .
  • Metabolic Resistance: Sulfur’s lower electronegativity compared to oxygen (e.g., in furan) may reduce oxidative degradation .

Preparation Methods

Oxidative Coupling of Pyrazolone and Thiophenol (Method 1)

  • Procedure:
    In a 15 mL sealed tube with magnetic stirring, 0.5 mmol of 3-methyl-1-phenyl-5-pyrazolone is mixed with 0.6 mmol of thiophenol and 3 equivalents of dimethyl sulfoxide (DMSO) as an oxidant. The mixture is heated at 60–110°C for 20–36 hours. Reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up:
    After completion, the mixture is cooled to room temperature, extracted with water and ethyl acetate (5 times), and the organic phase is concentrated by rotary evaporation. The residue is purified by silica gel column chromatography (200–300 mesh) using petroleum ether/ethyl acetate (10:1 v/v) as eluent.

  • Outcome:
    The target thiopyrazole product is obtained in approximately 73% yield. This method avoids metal catalysts and solvents, reducing environmental impact and simplifying purification.

  • Advantages:

    • High functional group tolerance
    • Environmentally benign (no heavy metals, minimal solvent)
    • High efficiency and yield
  • Reference:
    Detailed in CN Patent CN106866534A.

Synthesis via Pyrazolin-N-Thioamides and Cyclization (Method 2)

  • Initial Step:
    Pyrazolin-N-thioamides are synthesized by refluxing chalcones with thiosemicarbazide in ethanol containing sodium hydroxide for 6 hours, yielding intermediates suitable for further cyclization.

  • Cyclization Step:
    The pyrazolin-N-thioamide (2 mmol) is reacted with 4-bromoacetyl-1,2,3-triazole derivatives (1 mmol) in anhydrous ethanol with triethylamine under reflux for 2 hours.

  • Purification:
    The resulting heterocyclic compounds are isolated by filtration, washing with ethanol, and recrystallization from dimethylformamide (DMF).

  • Relevance:
    Although this method focuses on triazole derivatives, the approach of using pyrazolin-N-thioamide intermediates and alkyl halide reagents under basic reflux conditions is adaptable for synthesizing related pyrazole-thiopyrano compounds bearing chloroethyl substituents.

  • Reference:
    Reported in MDPI journal article on novel heterocycle synthesis.

Chlorination of Pyrazole Derivatives (Method 3)

  • Objective:
    To introduce the 2-chloroethyl group or chlorinate pyrazole derivatives at specific positions.

  • Reagents and Conditions:
    Use of chlorinating agents such as thionyl chloride in organic solvents like dimethylformamide (DMF) or dichloromethane, often in the presence of bases like pyridine or triethylamine. Reaction temperatures range from ambient to reflux depending on substrate reactivity.

  • Procedure:
    The pyrazole intermediate is treated with the chlorinating agent, facilitating substitution or addition of chlorine at the desired site.

  • Notes:
    This method is crucial for installing the 2-chloroethyl moiety on the pyrazole ring system, enabling further cyclization or functionalization.

  • Reference:
    Described in Chinese patent CN103923012A.

Comparative Analysis of Methods

Aspect Method 1 (Oxidative Coupling) Method 2 (Thioamide Cyclization) Method 3 (Chlorination)
Environmental Impact Low (no metals, no solvents) Moderate (uses ethanol, DMF) Moderate to high (chlorinating agents, organic solvents)
Reaction Time 20–36 hours ~2 hours (cyclization step) Variable (few hours to reflux)
Yield ~73% Excellent yields reported Not specified
Functional Group Tolerance High Moderate Moderate
Scalability Good Good Good
Purification Silica gel chromatography Filtration and recrystallization Standard organic work-up

Summary of Key Research Findings

  • The oxidative coupling method using DMSO as an oxidant provides a green and efficient route to thiopyrazole derivatives with good yields and minimal environmental burden.

  • Cyclization of pyrazolin-N-thioamides with alkyl halides under reflux conditions in ethanol with triethylamine offers a versatile synthetic approach to fused heterocycles related to the target compound.

  • Chlorination strategies employing thionyl chloride or related reagents are effective for introducing chloroalkyl substituents on pyrazole rings, a critical step in synthesizing 1-(2-chloroethyl)-substituted derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-chloroethyl)-3-(thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole?

  • Methodological Answer : A multi-step synthesis approach is typically employed. For analogous thiopyrano-pyrazole systems, cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds in 1,4-dioxane or THF under reflux (5–6 hours) is common. For example, triethylamine is often used as a base to facilitate nucleophilic substitution at the chloroethyl group, as seen in similar pyrazole-thiopyrano fused systems . Purification via recrystallization (e.g., using 1,4-dioxane) ensures high yields (>75%) .

Q. How can structural elucidation be performed for this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include mean C–C bond lengths (e.g., 0.004 Å precision) and torsional angles (e.g., −178.7° to 177.7° for ring puckering). For non-crystalline samples, 1H^{1}\text{H}/13C^{13}\text{C} NMR and IR spectroscopy are critical. Thiophene protons typically resonate at δ 6.8–7.5 ppm, while thiopyrano ring carbons appear at 105–125 ppm in 13C^{13}\text{C} spectra .

Q. What solvents and conditions stabilize this compound during storage?

  • Methodological Answer : Aprotic solvents like DMSO or DMF are preferred due to the compound’s sensitivity to hydrolysis. Storage at −20°C under inert gas (argon) minimizes decomposition. Avoid exposure to strong acids/bases, as the chloroethyl group is prone to elimination reactions .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the thiophene-3-yl substituent?

  • Methodological Answer : Computational studies (DFT/B3LYP) reveal that the thiophene moiety’s electron-rich nature enhances electrophilic substitution at the 2-position. Steric hindrance from the fused thiopyrano ring slows down reactions requiring planar transition states (e.g., Diels-Alder). Substituent effects can be quantified using Hammett constants (σ+^+ ~ 0.15 for thiophen-3-yl) .

Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?

  • Methodological Answer : Batch inconsistencies often arise from residual solvents or tautomeric forms. Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks ([M+H]+^+). For tautomerism, variable-temperature NMR (VT-NMR) between 25–60°C can identify dynamic equilibria. Cross-validate with SC-XRD to rule out polymorphism .

Q. How can the chloroethyl group’s reactivity be harnessed for derivatization?

  • Methodological Answer : The chloroethyl group undergoes nucleophilic substitution with amines (e.g., piperidine) or thiols in acetonitrile at 60–80°C. Monitor reaction progress via TLC (Rf_f shift from 0.5 to 0.3 in ethyl acetate/hexane). For stereoselective modifications, employ phase-transfer catalysts like tetrabutylammonium bromide .

Q. What computational tools predict the compound’s pharmacokinetic properties?

  • Methodological Answer : Use QSAR models (e.g., SwissADME) to estimate logP (~3.2) and membrane permeability. Molecular docking (AutoDock Vina) against cytochrome P450 enzymes (e.g., CYP3A4) predicts metabolic stability. The thiophene ring’s sulfur atom may form hydrogen bonds with active-site residues, affecting bioavailability .

Methodological Notes

  • Synthesis Optimization : Adjust reflux time and solvent polarity (e.g., switch from THF to DMF) to improve yields for sterically hindered intermediates .
  • Data Validation : Always correlate NMR shifts with SC-XRD torsion angles to confirm conformational assignments .
  • Safety Protocols : Follow GBZ/T 160.1–160.81 standards for handling chlorinated intermediates, including fume hood use and waste segregation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Chloroethyl)-3-(thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole
Reactant of Route 2
1-(2-Chloroethyl)-3-(thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole

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